(3,4-Dimethylthiophen-2-yl)boronic acid
Description
(3,4-Dimethylthiophen-2-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with methyl groups at the 3- and 4-positions and a boronic acid (-B(OH)₂) moiety at the 2-position. Thiophene-based boronic acids are of significant interest in medicinal and synthetic chemistry due to their unique electronic properties and versatility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . Boronic acids generally exhibit low toxicity and are metabolized to boric acid, a "green compound" safely eliminated by the body .
Properties
Molecular Formula |
C6H9BO2S |
|---|---|
Molecular Weight |
156.02 g/mol |
IUPAC Name |
(3,4-dimethylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-4-3-10-6(5(4)2)7(8)9/h3,8-9H,1-2H3 |
InChI Key |
DCYYTXJYZBLQDW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CS1)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylthiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the direct borylation of 3,4-dimethylthiophene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar borylation reactions but are scaled up and optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of more robust catalysts to handle larger quantities of reactants .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: The major products are alcohols or phenols.
Substitution: The major products depend on the specific substitution reaction performed.
Scientific Research Applications
(3,4-Dimethylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new palladium-organic complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Table 1: Structural and Functional Comparison of Selected Boronic Acids
Key Research Findings
Thiophene-based boronic acids (e.g., 3-thiophenylboronic acid) showed moderate inhibition of bacterial enzymes (e.g., Streptococcus pneumoniae R39), with residual activity of 20% at 1 mM .
Enzyme Inhibition: Meta-substituted aryl boronic acids exhibited superior inhibition of bacterial penicillin-binding proteins (PBPs) compared to ortho-substituted analogs, highlighting the importance of substitution patterns . The fungal histone deacetylase (HDAC) inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid outperformed trichostatin A at lower concentrations (1 µM vs. 1.5 µM) in suppressing appressorium formation .
Physicochemical Properties :
- Solubility : Hydrophobic boronic acids (e.g., pyren-1-yl derivatives) face challenges in aqueous media, limiting their in vitro applicability .
- pKa and Binding Affinity : 3-AcPBA and 4-MCPBA, commonly used in biomedical materials, have high pKa (>8.5) and low glucose-binding constants, making them less effective in physiological conditions compared to other derivatives .
Structural-Activity Relationships (SAR)
- Hydroxyl or methoxyethyl groups (e.g., in 6-hydroxynaphthalen-2-yl boronic acid or the HDAC inhibitor) improve solubility and target interaction .
- Aromatic Systems :
- PAH-based boronic acids (e.g., phenanthren-9-yl) exhibit strong π-π stacking with biological targets, enhancing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
